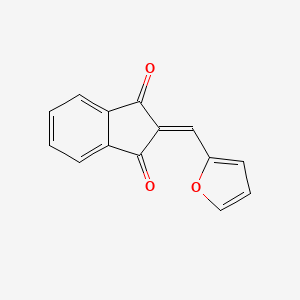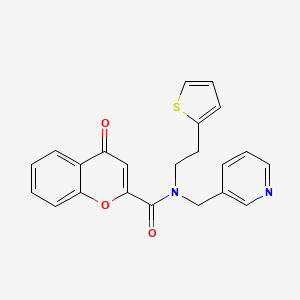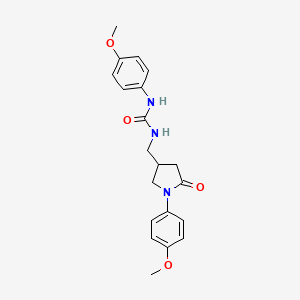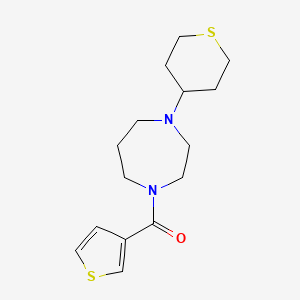
(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Activity
A study on a naphthyridine derivative, which is structurally related, demonstrated potent anticancer activity in human melanoma A375 cells. It was found to induce necroptosis at low concentrations and apoptosis at high concentrations. This compound's action mechanism involves the upregulation of death receptors and scaffold proteins, highlighting the potential of structurally related compounds in cancer therapy (Kong et al., 2018).
Synthesis and Spectral Characterization
Another study focused on the synthesis, spectral characterization, DFT, and docking studies of novel compounds including thiazolyl and thiophenyl groups. These compounds were characterized using various spectroscopic techniques and theoretical calculations to elucidate their structural and electronic properties. Molecular docking studies were conducted to explore their antibacterial activity, indicating the importance of these compounds in developing new antibacterial agents (Shahana & Yardily, 2020).
Chemical Synthesis and Rearrangements
Research on dihydrodiazepinones presented a novel synthesis route based on thermal elimination, leading to the creation of pyrrole derivatives through novel rearrangements. These findings demonstrate the versatility of such compounds in synthetic organic chemistry and the potential for generating new molecules with unique properties (Fesenko & Shutalev, 2014).
Material Science Applications
Thiophene derivatives have been highlighted for their wide spectrum of biological activities and applications in material science, such as organic semiconductors and solar cells. The study underscores the role of substituted thiophenes in advancing both pharmaceuticals and materials science, pointing to the broad utility of compounds with thiophenyl groups in multidisciplinary research (Nagaraju et al., 2018).
Heterocyclic Chemistry
Another area of application involves the synthesis and transformation of heterocyclic compounds, where the focus on diazirines and their photolysis provides insights into novel synthetic pathways and the potential for creating new molecules with specific functions. This research is crucial for developing photoaffinity probes and understanding the stability and reactivity of these compounds under various conditions (Platz et al., 1991).
Mechanism of Action
Safety and Hazards
This includes information about the compound’s toxicity, flammability, and other hazards. It may also include safety precautions that should be taken when handling the compound.
Future Directions
properties
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS2/c18-15(13-2-9-20-12-13)17-6-1-5-16(7-8-17)14-3-10-19-11-4-14/h2,9,12,14H,1,3-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRACPVDVXMTFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)


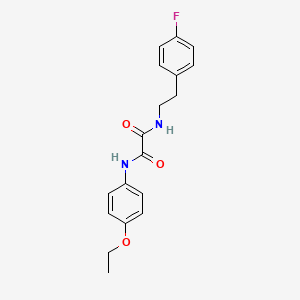

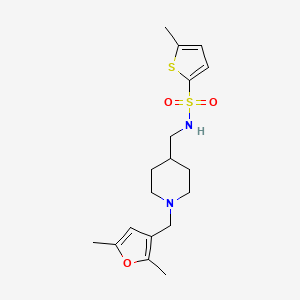
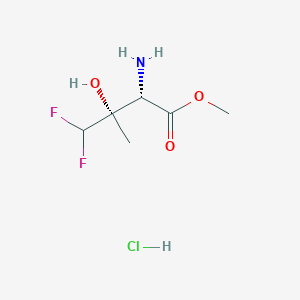
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2392352.png)
![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)

